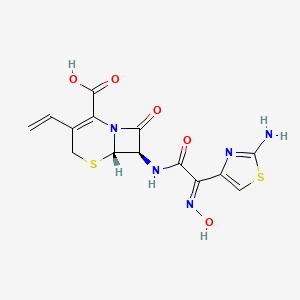

(Z)-Cefdinir

Description

Contextualization within the Cephalosporin (B10832234) Class for Chemical Investigation

Cefdinir (B1668824) is classified as a third-generation cephalosporin, a group of β-lactam antibiotics known for their enhanced activity against Gram-negative bacteria compared to earlier generations. google.comdrugbank.com Chemically, it is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, modified with specific side chains that confer its unique properties. researchgate.netnih.gov The structure possesses three key reactive functional groups: an amino group on the 2-aminothiazol-4-yl ring, a carboxylic acid group at the 4-position of the cephem core, and a hydroxyimino group in the C-7 side chain. google.com

Its effectiveness stems from the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs). drugbank.comsapub.org A significant feature of (Z)-Cefdinir from a chemical investigation standpoint is its stability in the presence of many common β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. google.comnih.gov This stability is largely attributed to the steric hindrance provided by the hydroxyimino group in the side chain. nih.gov The vinyl group at the C-3 position also influences its pharmacokinetic profile. google.com The study of Cefdinir and its impurities provides a valuable model for understanding structure-activity relationships, degradation pathways, and synthetic strategies within the broader class of advanced cephalosporins. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H13N5O5S2 | fda.govpharmacompass.com |

| Molecular Weight | 395.41 g/mol | fda.govpharmacompass.com |

| Appearance | White to slightly brownish-yellow solid | fda.gov |

| Melting Point | >170 °C (decomposition) | wikipedia.org |

| pKa Values | 1.9 (-COOH), 3.3 (-NH2 of aminothiazole), 9.9 (=N-OH of oxime) | mdpi.com |

| Solubility | Slightly soluble in dilute HCl, sparingly soluble in 0.1 M pH 7.0 phosphate (B84403) buffer | fda.gov |

Significance of the (Z)-Configuration in Structural and Mechanistic Studies

The geometry of the oxime function in the C-7 side chain is a critical determinant of Cefdinir's antibacterial efficacy. The molecule exists as two geometric isomers, (Z) (or syn) and (E) (or anti), with the (Z)-isomer being the therapeutically active form. google.comtsijournals.com Research has consistently shown that the (Z)-configuration is essential for optimal biological activity, exhibiting superior antibacterial action compared to the corresponding (E)-isomer. tsijournals.com The (E)-isomer is reported to be 2 to 32 times less active against Gram-negative bacteria. tsijournals.com

Consequently, the (E)-isomer is considered a process-related impurity and a potential degradation product. tsijournals.com The oxime function is susceptible to isomerization from the desired (Z)-configuration to the undesired (E)-configuration, particularly under acidic conditions or upon exposure to light. tsijournals.com This susceptibility is a major focus in stability studies, process development, and formulation science to ensure the purity and potency of the final product.

The distinct biological activities and physicochemical properties of the isomers necessitate precise analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) is a standard technique used to detect and quantify the (E)-isomer impurity in bulk this compound. nih.gov Furthermore, advanced spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR), are employed to unambiguously distinguish between the (Z) and (E) isomers for structural confirmation. tsijournals.comtsijournals.com

Comparison of this compound and (E)-Cefdinir Isomers

| Parameter | This compound | (E)-Cefdinir | Reference |

|---|---|---|---|

| Configuration | syn | anti | tsijournals.com |

| Biological Activity | Optimal antibacterial activity | Significantly lower antibacterial activity | google.comtsijournals.com |

| Role in Pharmaceutical Product | Active Pharmaceutical Ingredient (API) | Process-related impurity and degradation product | tsijournals.com |

| Formation | Primary product of controlled synthesis | Forms via isomerization from (Z)-isomer (e.g., under acid or light exposure) | google.comtsijournals.com |

Overview of Research Directions in this compound Chemical Biology and Synthesis

Current research on this compound is multifaceted, spanning synthetic chemistry, analytical science, and chemical biology to improve its production, understand its behavior, and enhance its therapeutic properties.

Synthesis and Impurity Profiling: Synthetic research aims to develop more efficient, cost-effective, and stereoselective routes to this compound. nih.govresearchgate.net Key strategies often involve the coupling of a protected 7-amino-3-vinyl-3-cephem-4-carboxylic acid intermediate with an activated 2-(2-aminothiazol-4-yl)-2-((Z)-hydroxyimino)acetic acid side chain. google.comnih.gov A major challenge is minimizing the formation of the (E)-isomer and other process-related impurities. google.com Extensive research has focused on the isolation and structural elucidation of various impurities using techniques like preparative HPLC, NMR, and mass spectrometry to understand their origins and ensure the quality of the bulk drug. nih.govresearchgate.net Identified impurities include the (E)-isomer, sulfoxides, dimers, and various lactone species. nih.govdaicelpharmastandards.com

Chemical Biology and Advanced Analytics: In the realm of chemical biology, studies continue to explore the molecular interactions of this compound. This includes investigations into its complexation with metal ions, such as copper(II), which can form binuclear complexes and alter the compound's electrochemical properties. sapub.org Another significant area is the development of prodrugs to overcome this compound's inherently poor permeability and enhance its bioavailability. wisdomlib.org Synthesizing ester prodrugs, for instance, aims to increase lipophilicity for better membrane transport. wisdomlib.org

The environmental fate of this compound is also a growing research topic, with studies focusing on its biodegradation by microorganisms in wastewater, as it is considered an emerging environmental pollutant. researchgate.net This research is vital for developing remediation strategies.

Finally, the development of novel and sensitive analytical methods is crucial for all aspects of Cefdinir research. This includes advanced chromatographic and electrophoretic techniques for its determination in biological fluids and for studying its pharmacokinetic profile, as well as for the detection of trace-level impurities and degradation products. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C14H13N5O5S2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12+/m1/s1 |

InChI Key |

RTXOFQZKPXMALH-HBNYPJHTSA-N |

Isomeric SMILES |

C=CC1=C(N2[C@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modifications of Z Cefdinir

Established Synthetic Routes from Precursors

Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

The synthesis of (Z)-Cefdinir commonly begins with 7-aminocephalosporanic acid (7-ACA), a core building block for many semi-synthetic cephalosporins. nih.govresearchgate.netgoogle.comubbcluj.ro One established route involves the acylation of the 7-amino group of a 7-ACA derivative with a protected (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetic acid side chain. wikipedia.orgarkat-usa.org This process typically requires the protection of the carboxylic acid group at the C-4 position of the cephem nucleus, often as a benzhydryl ester, to prevent unwanted side reactions. nih.govwikipedia.org

A common pathway includes the following key transformations:

Protection of 7-ACA: The carboxylic acid of 7-ACA is often esterified, for example, with diphenyldiazomethane to form the diphenylmethyl ester. nih.govresearchgate.net

Acylation: The 7-amino group is then acylated with an activated form of the side chain, such as an acid chloride or a thioester. wikipedia.orggoogle.com

Deprotection: Finally, the protecting groups on the carboxylic acid and the side chain are removed to yield this compound. nih.govwikipedia.org

| Starting Material | Key Reagents | Intermediate | Final Product |

| 7-Aminocephalosporanic Acid (7-ACA) | Diphenyldiazomethane, Activated side-chain | Diphenylmethyl 7β-[2-(2-tritylaminothiazol-4-yl)-(Z)-2-tritylhydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylate | This compound |

Key Intermediate Synthesis and Derivatization

The synthesis of this compound relies on the preparation and reaction of several key intermediates. One crucial intermediate is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), which is derived from 7-ACA. asianpubs.orggoogle.comarkat-usa.org Another critical component is the side chain, (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetic acid, which is often activated for coupling with the 7-AVCA nucleus. asianpubs.orggoogle.com

A widely used activated form of the side chain is 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate (B1210297). asianpubs.org This thioester intermediate is synthesized by reacting (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetic acid with bis(benzothiazol-2-yl)disulphide in the presence of triphenylphosphine (B44618) and a base like triethylamine (B128534). asianpubs.orggoogle.com This activated thioester then reacts with 7-AVCA to form the acetyl-protected Cefdinir (B1668824), which is subsequently deprotected to yield the final product. asianpubs.orgarkat-usa.org

Another important intermediate is S-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate (B1230152), which serves as a building block for the Cefdinir structure. innospk.com The thioacetate group in this compound is instrumental in attaching the functional groups that define the antibacterial properties of Cefdinir. innospk.com

| Intermediate | Precursors | Role in Synthesis |

| 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | 7-Aminocephalosporanic Acid (7-ACA) | Core cephalosporin (B10832234) nucleus with the vinyl group at C-3. asianpubs.orgarkat-usa.org |

| 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate | (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetic acid, bis(benzothiazol-2-yl)disulphide, triphenylphosphine | Activated side chain for acylation of 7-AVCA. asianpubs.orggoogle.com |

| S-2-Benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate | (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid | Key building block for forming the active structure of Cefdinir. innospk.com |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a continuous effort in the synthesis of this compound to improve yield, purity, and cost-effectiveness. google.comgoogle.com Various parameters such as solvent, base, temperature, and reaction time are critical. google.comgoogle.com

For instance, in the coupling reaction between the activated side chain and the cephem nucleus, the choice of base and solvent significantly impacts the outcome. asianpubs.orggoogle.com While triethylamine is a commonly used base, other organic bases like N-methyl morpholine (B109124) have also been employed. asianpubs.orggoogle.com The reaction temperature is often maintained between 10 and 25°C. google.com Solvents such as tetrahydrofuran (B95107), methylene (B1212753) dichloride, or mixtures with water are frequently used. google.com

One patented process highlights the use of a low-temperature reaction technique to increase the yield and reduce impurities that can form at higher temperatures. google.com This method also emphasizes the use of easily recoverable solvents like alcohols, ketones, or esters to lower production costs and environmental impact. google.com The hydrolysis and crystallization processes are also more controllable under these optimized conditions. google.com

Research has also focused on the development of more efficient coupling reagents and one-pot synthesis procedures to streamline the manufacturing process. researchgate.net For example, a one-pot synthesis yielding crude Cefdinir has been developed involving the acylation of 7-amino-3-vinylcephem-4-carboxylic acid followed by deprotection with potassium carbonate in the presence of ammonium (B1175870) chloride. researchgate.net

| Parameter | Conventional Condition | Optimized Condition | Benefit of Optimization |

| Base | Triethylamine google.com | N-methyl morpholine asianpubs.org | Can lead to cleaner reactions and improved yields. |

| Solvent | Tetrahydrofuran (THF), Methylene dichloride google.com | Alcohols, ketones, esters google.com | Easier recovery, reduced production cost, and less environmental pollution. google.com |

| Temperature | Ambient to slightly elevated temperatures google.com | Low temperature (e.g., below 5°C) google.com | Increased reaction yield and reduced impurity formation. google.com |

| Process | Multi-step with isolation of intermediates nih.govwikipedia.org | One-pot synthesis researchgate.net | Simplified process and potentially higher overall efficiency. |

Alternative Synthetic Methodologies

Novel Approaches to Improve Efficiency and Reagent Safety

Researchers are continuously exploring novel synthetic routes for this compound to enhance efficiency and the safety of reagents. One approach avoids the use of diketene, a hazardous reagent, in the synthesis of the side chain. nih.gov This alternative procedure involves preparing sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate from ethyl acetoacetate. nih.gov This method has been shown to provide better yields of Cefdinir. nih.gov

Another innovative strategy involves the use of different activated forms of the side chain. For example, a process has been developed that utilizes a mixed anhydride (B1165640) of a thiophosphoric acid derivative of (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid for the condensation with 7-amino-3-vinylcephalosporanic acid (7-AVNA). google.comepo.org This method, however, sometimes requires the use of p-toluenesulphonic acid to achieve an intermediate of acceptable purity. google.comepo.org

The development of crystalline intermediates has also been a focus, as they can lead to purer final products. google.com For instance, crystalline salts of a Cefdinir intermediate with sulfonic or phosphonic acids, or with sulfuric acid, have been prepared, simplifying the production of high-purity Cefdinir. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. google.comgoogle.com This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency.

One approach involves replacing traditional solvents like tetrahydrofuran and methylene chloride with more environmentally friendly alternatives such as alcohols, ketones, and esters that are more easily recovered and recycled. google.com This not only reduces pollution but also lowers production costs. google.com The use of low-temperature reaction conditions also contributes to a greener process by reducing energy consumption and the formation of by-products. google.com

Furthermore, the development of one-pot syntheses and enzymatic processes aligns with green chemistry principles by reducing the number of steps, minimizing solvent usage, and often employing milder reaction conditions. researchgate.netresearchgate.net For example, enzymatic methods are being explored for the production of key intermediates like 7-ACA, which can be more environmentally benign than traditional chemical methods. researchgate.netubbcluj.ro The use of biocatalysts can lead to simplified processes and reduced enzyme preparation costs. researchgate.net

Chemical Derivatization and Prodrug Design Strategies (Theoretical and Non-Clinical Experimental)

The chemical structure of this compound presents multiple sites for modification, offering opportunities to enhance its physicochemical properties and pharmacokinetic profile. Research in this area has focused on chemical derivatization to improve biological activity and oral absorption, as well as theoretical prodrug strategies to overcome inherent limitations such as low bioavailability.

Chemical Derivatization

Non-clinical experimental studies have explored the impact of modifying the C-3 position of the cephem nucleus. These investigations aim to understand the structure-activity relationship, particularly concerning antibacterial efficacy and oral bioavailability.

One study synthesized a series of 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido] cephalosporins, modifying the C-3 substituent. nih.govresearchgate.net While derivatives with a 1-propenyl, ethylthio, or vinylthio group at this position demonstrated excellent antibacterial activity against both gram-positive and gram-negative bacteria, they were found to have a poor absorption rate after oral administration in rats. nih.govresearchgate.net This research concluded that the vinyl group at the C-3 position, as found in the parent this compound molecule, is essential for achieving reasonable oral absorptivity. nih.gov

| C-3 Substituent | Antibacterial Activity | Oral Absorption (in rats) | Reference |

| Vinyl (Cefdinir) | Excellent | Fair | nih.gov |

| 1-Propenyl | Excellent | Poor | nih.govresearchgate.net |

| Ethylthio | Excellent | Poor | nih.govresearchgate.net |

| Vinylthio | Excellent | Poor | nih.govresearchgate.net |

Other chemical modifications of this compound have been identified through the characterization of impurities formed during its bulk synthesis. These derivatives, while not intentionally synthesized for therapeutic purposes, provide insight into the molecule's chemical reactivity. The structures were elucidated using spectral data (NMR, IR, and MS). researchgate.net

| Derivative Name | Modification | Reference |

| Cefdinir sulfoxide (B87167) (Impurity I) | Oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfoxide. | researchgate.net |

| Δ²-Cefdinir (Impurity II) | Isomerization of the double bond within the dihydrothiazine ring from the Δ³ to the Δ² position. | researchgate.net |

| C-3 Desvinyl-methyl Cefdinir (Impurity III) | Replacement of the C-3 vinyl group with a methyl group. | researchgate.net |

Prodrug Design Strategies (Theoretical and Non-Clinical Experimental)

A prodrug is an inactive or poorly active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. amazonaws.com The prodrug approach is a well-established strategy to overcome undesirable drug properties. mdpi.com For this compound, which exhibits low aqueous solubility and a bioavailability of only 16-25%, prodrug design represents a key theoretical strategy for improving its clinical potential. researchgate.net

The rationale for developing this compound prodrugs is based on several factors identified in non-clinical and experimental studies:

Improving Bioavailability: The primary goal is to enhance oral absorption. It is known that the thiazole (B1198619) ring and the oxime nitrogen atom of cefdinir can form chelate complexes with iron(II) ions, which reduces its bioavailability. A theoretical prodrug could be designed to temporarily mask these functional groups, preventing chelation in the gastrointestinal tract.

Targeting Transporters: Non-clinical studies in rats have investigated the renal transport mechanisms of cefdinir, suggesting that it undergoes net tubular secretion. Designing a prodrug to interact with specific intestinal transporters, such as dipeptide transporters, could be a viable strategy to enhance absorption.

Enhancing Solubility: Ester prodrugs are a common approach to increase the solubility and membrane permeability of parent drugs containing carboxylic acid groups. A prodrug of this compound could be created by esterifying its carboxylic acid moiety, which would then be hydrolyzed in vivo by esterase enzymes to release the active drug. nih.gov

| Theoretical Strategy | Rationale | Target Moiety for Modification | Potential Advantage |

| Masking Iron-Chelating Sites | Prevent formation of insoluble complexes with dietary iron in the GI tract. | Thiazole ring, oxime nitrogen | Improved and more consistent oral absorption. |

| Transporter-Targeting | Utilize active transport mechanisms in the intestine for enhanced uptake. | Carboxylic acid, amino group | Increased rate and extent of absorption. |

| Ester Prodrug Formation | Increase lipophilicity to improve passive diffusion across the intestinal membrane. | Carboxylic acid | Enhanced membrane permeability and bioavailability. |

These theoretical and non-clinical experimental findings underscore the potential for chemically modifying this compound to create derivatives and prodrugs with improved pharmacokinetic properties, although no such agents have been advanced to clinical use.

Stereochemical and Conformational Analysis of Z Cefdinir

Analysis of the (Z)-Configuration at the Oximino Moiety

The stereochemistry at the C-7 side chain, specifically the (Z)-configuration of the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group, is a crucial determinant of Cefdinir's antibacterial efficacy. The absolute configuration of Cefdinir (B1668824), including the Z-configuration of the oxime moiety, has been confirmed through Nuclear Magnetic Resonance (NMR) studies. fda.gov

The (Z)-isomer is the biologically active form, and its synthesis is a key focus in the manufacturing process to ensure the desired therapeutic effect. nih.gov This specific arrangement of the hydroxyimino group in relation to the aminothiazole ring influences the molecule's ability to bind to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis. drugbank.com The C-3 vinyl group is also considered essential for the compound's oral absorption. nih.gov

| Moiety | Configuration | Method of Confirmation |

| Oximino | (Z) | NMR Studies fda.gov |

Conformational Studies of the Cephem Nucleus

The cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring, is the core scaffold of cephalosporins. drugbank.com The conformation of this nucleus is not static and can be influenced by factors such as the crystalline form of the molecule. researchgate.net

Studies have shown that Cefdinir can exist in different polymorphic forms, including an anhydrous crystal and a sesquihydrate. researchgate.net These polymorphs exhibit distinct molecular conformations. researchgate.net While the two conformations are similar in energy, the hydrogen bonding patterns differ significantly. researchgate.net The sesquihydrate form is noted to be more stable, a characteristic attributed to additional hydrogen bonding. researchgate.net The existence of multiple conformations with similar energy levels highlights the conformational flexibility of the cephem nucleus. researchgate.net

| Crystalline Form | Key Conformational Feature |

| Anhydrous | Different conformation compared to sesquihydrate. researchgate.net |

| Sesquihydrate | More stable due to additional hydrogen bonding. researchgate.net |

Impact of Stereochemistry on Molecular Interactions and Stability

The stability of Cefdinir is also linked to its stereochemical and conformational properties. The molecule's solubility is highly pH-dependent, being insoluble in water and most common organic solvents but soluble in others under specific pH conditions. fda.gov For instance, it is slightly soluble in 0.1M HCl and sparingly soluble in pH 7.0 phosphate (B84403) buffer. rxlist.com This solubility profile, a consequence of the molecule's structure and ionizable groups, is critical for its formulation and bioavailability. fda.gov

Furthermore, the presence of different polymorphs with varying stabilities underscores the importance of stereochemistry in the solid-state properties of the drug. researchgate.net The thermodynamically more stable form at room temperature is Form I, which is used in marketed products. researchgate.net

| Property | Influencing Factor | Observation |

| Molecular Interaction | (Z)-configuration | Optimized binding to penicillin-binding proteins. drugbank.com |

| Stability | Polymorphism | Different crystalline forms exhibit varying thermal stability. researchgate.net |

| Solubility | pH | Highly dependent on the pH of the medium. fda.gov |

Solid State Chemistry and Polymorphism of Z Cefdinir

Hydrates and Amorphous Forms of (Z)-Cefdinir

In addition to anhydrous crystalline polymorphs, this compound can also exist as hydrates and in an amorphous form. researchgate.netmdpi.com Hydrates are crystalline solids that incorporate water molecules into their crystal lattice, while the amorphous form lacks long-range molecular order. mdpi.comacs.org

A notable hydrate (B1144303) of Cefdinir (B1668824) is the sesquihydrate, which contains approximately 1.5 moles of water per mole of Cefdinir. google.comresearchgate.net The water content of this form can be determined by methods like Karl Fischer titration. google.com The crystal structure of the sesquihydrate has been solved and shows a different molecular conformation and hydrogen bonding pattern compared to the anhydrous form. researchgate.net

The amorphous form of this compound is considered unstable. researchgate.net It can be prepared by processes such as heating crystalline forms to 190°C followed by rapid cooling. researchgate.net The amorphous state can also be achieved by preparing solid dispersions with hydrophilic polymers. mdpi.com Characterization using DSC and PXRD confirms the absence of crystallinity in these amorphous forms. mdpi.com

Interconversion Pathways Between Solid-State Forms

The different solid-state forms of this compound can interconvert under specific conditions of temperature, humidity, and solvent exposure. researchgate.netannualreviews.org Understanding these transformation pathways is critical for controlling the solid form during manufacturing and storage. annualreviews.org

For example, it has been reported that the stable crystalline forms (Form I and II) and the metastable hydrate can be transformed into the unstable amorphous form by heating at 190°C for two hours and then quench cooling. researchgate.net The amorphous form, in turn, may convert to a more stable crystalline form over time or upon exposure to certain stimuli. annualreviews.org

The conversion between anhydrous and hydrated forms is also a key consideration. A process has been described for preparing a crystalline form designated as Crystal B from Crystal A by first forming a trifluoroacetic acid salt and then neutralizing it. google.comgoogle.com

Crystallization Processes and Polymorph Control in Synthesis

Controlling the crystallization process is essential for selectively obtaining the desired polymorphic form of this compound. annualreviews.org The choice of solvent, temperature, pH, and concentration can all influence which polymorph crystallizes from a solution. google.comgoogle.com

Different crystallization methods have been developed to produce specific polymorphs. For instance, Cefdinir Form A can be obtained by crystallization from methanol (B129727). google.com Another process describes the preparation of crystalline Cefdinir by acidifying an aqueous solution of a Cefdinir salt to a pH of about 1 to 4 and potentially lowering the temperature or seeding the solution to induce crystallization. google.com This process can yield either Form A or Form B. google.com

The preparation of specific forms can also involve the use of particular intermediates. For example, a process for making Cefdinir Form B involves adjusting the pH of a solution containing a cefdinir potassium salt to between 1.8 and 2.4 at a temperature of 8°C to 12°C. google.com The use of gelators has also been explored as a method for controlling polymorphism, where the gelator can template the crystallization of a specific, even metastable, polymorph. researchgate.net

Molecular and Biochemical Mechanisms of Action of Z Cefdinir Non Clinical Focus

Inhibition of Bacterial Cell Wall Synthesis at the Molecular Level

The bactericidal activity of (Z)-Cefdinir stems from its ability to inhibit the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics. drugbank.comnih.govpatsnap.comuw.edu This process is crucial for bacterial survival, as the cell wall provides structural integrity and protects the bacterium from osmotic pressure. patsnap.compatsnap.com this compound specifically targets and disrupts the final stage of peptidoglycan synthesis. drugbank.comnih.govpatsnap.com Peptidoglycan is a complex polymer essential for the strength of the cell wall. patsnap.com

The molecular action of this compound involves penetrating the bacterial cell wall and binding to and inactivating key enzymes known as penicillin-binding proteins (PBPs). drugbank.comnih.govpatsnap.com This binding inhibits the transpeptidase function of the PBPs, which is responsible for the cross-linking of peptidoglycan chains. patsnap.commedkoo.com Specifically, it prevents the formation of the pentaglycine (B1581309) cross-bridge between alanine (B10760859) and lysine (B10760008) residues. medkoo.comtoku-e.com The resulting improperly synthesized and weakened cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. patsnap.com This structural failure leads to cell lysis, and ultimately, the death of the bacterium. drugbank.comnih.govpatsnap.comwithpower.com

Interactions with Penicillin-Binding Proteins (PBPs): Binding Affinity and Specificity

Penicillin-binding proteins (PBPs) are the primary molecular targets of all β-lactam antibiotics, including this compound. drugbank.compatsnap.com These are bacterial proteins involved in the terminal steps of peptidoglycan synthesis. This compound demonstrates a broad affinity for various PBPs, which contributes to its effectiveness. drugbank.comfda.gov

Research has shown that this compound has a specific affinity for PBP 2 and PBP 3. drugbank.comnih.govnih.gov In studies involving Staphylococcus aureus, it has been observed to selectively target both PBP 2 and PBP 3. nih.gov Further investigations into S. aureus and S. pyogenes revealed that this compound exhibits high affinity for all of their respective PBPs, leading to significant morphological changes in the bacteria, such as swelling of the cross-wall and subsequent cell lysis. fda.gov The affinities for PBPs 1, 2, and 3 of S. aureus were found to be generally equal to or greater than those of cefixime (B193813), cefaclor, or cephalexin. fda.gov

Comparative in vitro studies have helped to quantify the binding specificity of this compound relative to other cephalosporins. For instance, when tested against PBP2X from Streptococcus pneumoniae, this compound showed a higher binding affinity than cefixime but a lower affinity than cefcapene. researchgate.net This demonstrates a differential and specific interaction with the PBPs of various bacterial species.

Table 1: Comparative Binding Affinities of Cephalosporins to Penicillin-Binding Protein 2X (PBP2X) from Streptococcus pneumoniae

Data derived from in vitro microscale thermophoresis studies. A lower dissociation constant (Kd) indicates higher binding affinity.| Compound | Dissociation Constant (Kd) in µM | Relative Affinity Compared to Cefdinir (B1668824) |

|---|---|---|

| Cefditoren | 9.70 ± 8.24 | Lower |

| Cefixime | Higher than Cefditoren | Lower |

| This compound | Lower than Cefditoren | Reference |

| Cefcapene | Lower than Cefdinir | Higher |

Stability Against β-Lactamase Enzymes: Molecular Basis of Resistance Avoidance

A pivotal characteristic of this compound is its notable stability against hydrolysis by a range of β-lactamase enzymes. drugbank.comselleckchem.comresearchgate.netdrugs.com β-lactamases are the primary mechanism of resistance for many bacteria against β-lactam antibiotics; these enzymes inactivate the antibiotic by hydrolyzing the core β-lactam ring. nih.gov The stability of this compound allows it to remain active against many bacterial strains that are resistant to other cephalosporins and penicillins. drugbank.comfrontiersin.orggoogle.com

The molecular basis for this resistance avoidance is rooted in the chemical structure of this compound. drugbank.comnih.gov Like other cephalosporins, its core structure includes a six-membered dihydrothiazine ring, which inherently confers greater stability against many β-lactamases compared to the five-membered ring found in penicillins. drugbank.com Furthermore, the (Z)-hydroxyimino-aminothiazole side chain at the 7-position of the cephem nucleus provides steric hindrance. researchgate.net This structural feature physically blocks the antibiotic from entering the active site of certain common plasmid-mediated β-lactamases, such as TEM-1, thereby preventing its degradation. researchgate.net It has been reported that this compound is stable against hydrolysis by at least 13 common β-lactamases. researchgate.net This stability is a key factor in its efficacy against β-lactamase-producing pathogens like Haemophilus influenzae and Moraxella catarrhalis. researchgate.net

Novel Molecular Targets and Biochemical Pathways (In Vitro Investigations)

While the primary mechanism of action for this compound is the inhibition of cell wall synthesis, in vitro research has pointed to other potential biochemical interactions.

More recent investigations have explored the activity of cephalosporins against non-replicating bacteria, a state that bacteria may enter within a host to evade antibiotics. nih.gov In a study focused on Mycobacterium tuberculosis, novel cephalosporin (B10832234) esters were identified that were uniquely bactericidal against non-replicating M. tuberculosis. nih.gov While this compound itself, as a free carboxylic acid, was found to be inactive in this specific non-replicating assay, this line of research suggests that the cephalosporin scaffold could be modified to engage novel molecular targets or pathways present in phenotypically resistant bacteria. nih.gov Another study demonstrated that this compound has bactericidal and sterilizing activity against M. tuberculosis independent of a β-lactamase inhibitor, further suggesting its potential utility in complex bacterial infections. frontiersin.orgacs.org

Advanced Analytical Methodologies for Z Cefdinir

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (Z)-Cefdinir, enabling the separation of the active pharmaceutical ingredient from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of Cefdinir (B1668824). nih.govresearchgate.net Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Cefdinir in bulk drug and pharmaceutical dosage forms. researchgate.netijpsonline.com These methods are designed to be specific, stability-indicating, and provide a linear response with concentration. nih.gov

A typical RP-HPLC method might utilize a C18 column, such as a Welchrom C18 (4.6 x 250mm, 5µm) or a Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm), with a mobile phase consisting of a mixture of a buffer and an organic modifier. researchgate.netlongdom.org For instance, a mobile phase composed of 10mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a 50:50 v/v ratio has been successfully employed. researchgate.net Another method uses 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.0) and methanol (B129727) in an 80:20 v/v ratio. ijpsonline.com Detection is commonly performed using a UV-Vis detector at wavelengths such as 235 nm or 285 nm. researchgate.netijpsonline.com

Method validation, following International Council for Harmonisation (ICH) guidelines, is crucial and encompasses parameters like specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netscispace.com Linearity is typically established over a concentration range, for example, from 2-10 µg/mL or 15-125 µg/mL. researchgate.netijpsonline.com Precision, expressed as the relative standard deviation (RSD), is expected to be low, often below 1.5% or 2%. scispace.com Accuracy is assessed through recovery studies, with results typically falling within the 98-102% range. scispace.com

| Parameter | Method 1 researchgate.net | Method 2 ijpsonline.com | Method 3 scispace.com |

|---|---|---|---|

| Column | Welchrom C18 (4.6 X 250mm, 5µm) | Not Specified | Acquity SB C18 (100 × 2 mm) 1.8μm (UPLC) |

| Mobile Phase | 10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) | 50 mM Ammonium Acetate (pH 3.0): Methanol (80:20 v/v) | Orthophosphoric acid: Acetonitrile (60:40 v/v), pH 2.8 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min (UPLC) |

| Detection Wavelength | 235 nm | 285 nm | 285 nm |

| Linearity Range | 2-10 µg/mL | 15-125 µg/mL | 25-150 µg/mL |

| Correlation Coefficient (r²) | 0.999 | Not Specified | 0.9993 |

| LOD | Not Specified | Not Specified | 0.17 µg/mL |

| LOQ | Not Specified | Not Specified | 0.51 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including reduced analysis time, lower solvent consumption, and improved resolution and sensitivity. scispace.com A rapid and sensitive reverse-phase UPLC (RP-UPLC) method has been developed for the determination of Cefdinir in bulk drug and dosage forms. scispace.com

This method typically employs a sub-2 µm particle column, such as an Acquity SB C18 (100 × 2 mm, 1.8 µm), with an isocratic mobile phase. scispace.com One such mobile phase consists of a mixture of orthophosphoric acid and acetonitrile (60:40 v/v) with the pH adjusted to 2.8. scispace.com The flow rate is generally lower than in HPLC, for instance, 0.3 mL/min, with a column temperature of 30°C and UV detection at 285 nm. scispace.com

Validation of UPLC methods also adheres to ICH guidelines, demonstrating linearity over a range like 25 to 150 µg/mL with a high correlation coefficient (e.g., 0.9993). scispace.com The enhanced sensitivity of UPLC is reflected in lower LOD and LOQ values, which have been reported as 0.17 µg/mL and 0.51 µg/mL, respectively. scispace.com Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have confirmed the stability-indicating capability of these UPLC methods. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications requiring the highest sensitivity and specificity, such as the determination of Cefdinir in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. scirp.orgnih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

LC-MS/MS methods for Cefdinir often utilize a reversed-phase column, like a Purospher RP-18e or a Synergi 4 µ polar-RP 80A, and a mobile phase containing formic acid to facilitate ionization. scirp.orgnih.gov For example, a mobile phase of 0.1% formic acid in water and methanol (65:35, v/v) has been used. nih.gov The detection is performed in positive electrospray ionization (ESI) mode, monitoring specific precursor to product ion transitions in the multiple reaction monitoring (MRM) mode. scirp.orgnih.gov For Cefdinir, a common transition is m/z 396.1 → 227.2. nih.gov

These methods are validated for linearity over a wide concentration range, for instance, from 10 to 10,000 ng/mL in rat plasma and urine, with a low LLOQ of 10 ng/mL. nih.gov In human plasma, linearity has been established in the range of 5-2,000 ng/mL, with an LLOQ of 5 ng/mL. nih.gov The precision of these methods is typically high, with intra- and inter-day relative standard deviations of less than 13.0%. nih.gov

| Parameter | Method in Rat Plasma/Urine nih.gov | Method in Human Plasma nih.gov | Method in Human Plasma scirp.org |

|---|---|---|---|

| Sample Preparation | Protein precipitation with methanol | Protein precipitation with trichloroacetic acid | Not Specified |

| LC Column | Synergi 4 µ polar-RP 80A (150 × 2.0 mm, 4 µm) | RP18 Waters SymmetryShield | Merck, Purospher RP-18e (30 mm ´ 4.6 mm, 3 μm) |

| Mobile Phase | 0.1% Formic acid in water: Methanol (65:35, v/v) | Methanol: Water: Formic acid (25:75:0.075, v/v/v) | 0.1% Formic acid in water: Acetonitrile (85:15, v/v) |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| MRM Transition (Cefdinir) | m/z 396.1 → 227.2 | Not Specified | Not Specified |

| Linearity Range | 10-10,000 ng/mL | 5-2,000 ng/mL | 10-1200 ng/mL |

| LLOQ | 10 ng/mL | 5 ng/mL | 10 ng/mL |

Solid-Phase Extraction (SPE) Coupled with LC-MS/MS for Complex Matrices (Non-Human/Environmental)

The analysis of Cefdinir in complex environmental matrices, such as wastewater, often requires a sample preparation step to remove interferences and concentrate the analyte. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govmdpi.com

An SPE procedure coupled with HPLC or fast HPLC with diode array detection has been developed to screen for Cefdinir and other cephalosporins in water samples. nih.gov This method can achieve low limits of detection, ranging from 0.2 to 3.8 ng/mL for SPE-HPLC-DAD. nih.gov The identity and quantity of any positively identified samples can be confirmed by LC-MS/MS. nih.gov The development of automated SPE systems, such as those using 96-well plates, can significantly increase the throughput of environmental sample analysis. mdpi.com

Column Switching Chromatography for Impurity Analysis

The identification and characterization of impurities in Cefdinir bulk drug material is a critical aspect of quality control. Column switching LC/MS methods have been developed for the rapid identification of these impurities. researchgate.netresearchgate.net This technique allows for the separation and enrichment of target impurities from the main Cefdinir peak. researchgate.netresearchgate.net

In a typical setup, the Cefdinir bulk material is first eluted on a C18 column using a gradient mobile phase, such as 0.25% tetramethyl ammonium hydroxide (B78521) solution (pH 5.5)-acetonitrile-methanol. researchgate.net Based on their retention times, specific impurities are then transferred to a second chromatographic column for further separation and enrichment. researchgate.netresearchgate.net A subsequent desalting step may be performed before the impurity is analyzed by mass spectrometry. researchgate.netresearchgate.net This approach is particularly useful for identifying impurities in chromatographic systems that contain non-volatile salts. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its impurities.

Several spectroscopic methods have been employed for the analysis of Cefdinir. UV-Visible spectrophotometry is a simple and economical method for the estimation of Cefdinir in bulk and pharmaceutical formulations. Cefdinir exhibits a maximum absorption at 287 nm in a 0.1 M phosphate buffer (pH 7.0). ijpsonline.comresearchgate.net Another method involves the reaction of Cefdinir with Folin-Ciocalteu reagent in an alkaline medium to form a blue-colored chromogen with a maximum absorption at 720 nm. ijpsonline.com Difference spectroscopy, which measures the absorbance difference between two equimolar solutions of the analyte in different chemical forms, has also been utilized, with measurements at a maximum of 265 nm and a minimum of 230 nm. ijpsonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental tools for the qualitative and quantitative analysis of this compound. Infrared (IR) spectroscopy is primarily used for the identification and structural confirmation of the molecule by analyzing its vibrational modes, while Ultraviolet-Visible (UV-Vis) spectroscopy is a common technique for its quantification in various samples. researchgate.net

The IR spectrum of Cefdinir, typically obtained using a potassium bromide (KBr) disc, displays characteristic absorption bands corresponding to its various functional groups. researchgate.net These include vibrations for the β-lactam ring, the aminothiazole ring, the oxime group, and the carboxylic acid moiety, which together provide a unique fingerprint for the compound's structure.

UV-Vis spectroscopy is widely applied for the quantitative determination of Cefdinir in bulk powders and pharmaceutical formulations. japsonline.com In a neutral or slightly alkaline medium, such as a 0.1 M phosphate buffer at pH 7.0, this compound exhibits a characteristic absorption maximum (λmax). ijpsonline.com Several studies have established this λmax at approximately 287 nm. ijpsonline.comsemanticscholar.org Another study reported a maximum absorbance at 283 nm. biomedres.us Derivative spectrophotometry has also been employed to enhance specificity, allowing for the determination of Cefdinir in the presence of its degradation products by measuring at zero-crossing points. japsonline.comscholarsresearchlibrary.com For instance, first-order derivative spectra have been used to measure Cefdinir at 306.8 nm or 272 nm. scholarsresearchlibrary.comturkjps.org

| Method | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Zero-Order UV Spectroscopy | 0.1 M Phosphate Buffer (pH 7.0) | 287 | 3 - 17 | ijpsonline.com |

| Zero-Order UV Spectroscopy | Methanol | 286 | 5 - 15 | scholarsresearchlibrary.com |

| First-Order Derivative Spectroscopy | Methanol | 272 | 5 - 15 | scholarsresearchlibrary.com |

| First-Order Derivative Spectroscopy | 0.1 M Na2HPO4 (pH 8.0) | 306.8 | 2 - 30 | turkjps.org |

| Colorimetry (with Folin-Ciocalteu reagent) | Alkaline media | 720 | 4 - 20 | ijpsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related impurities. conicet.gov.ar It provides detailed information about the atomic connectivity and stereochemistry of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR techniques are utilized for this purpose. researchgate.net

The ¹H NMR spectrum of Cefdinir reveals characteristic signals for the protons in the β-lactam core, the aminothiazole ring, the vinyl group at the C-3 position, and the oxime side chain. researchgate.net Similarly, the ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. researchgate.net These spectral data are crucial for confirming the (Z)-isomer configuration of the hydroxyimino group, which is critical for the compound's biological activity.

Furthermore, NMR, often coupled with mass spectrometry (MS) and high-performance liquid chromatography (HPLC), is instrumental in identifying and characterizing process-related impurities and degradation products. researchgate.netnih.gov Studies have successfully isolated impurities from bulk Cefdinir and determined their structures using a combination of these techniques, including NMR, IR, and MS. researchgate.netnih.gov This comprehensive structural analysis is vital for ensuring the purity and safety of the active pharmaceutical ingredient.

| Technique | Application for this compound | Reference |

|---|---|---|

| ¹H NMR | Elucidation of proton environment and stereochemistry. | researchgate.net |

| ¹³C NMR | Determination of the carbon framework. | researchgate.net |

| 2D NMR (COSY, HMBC) | Confirmation of atomic connectivity and complex structural details. | researchgate.net |

| Combined HPLC-NMR/MS | Isolation and characterization of impurities and degradation products. | conicet.gov.arresearchgate.netnih.gov |

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of this compound. scholarsresearchlibrary.comresearchgate.net Voltammetric techniques, in particular, have been developed for its quantification in pharmaceutical preparations and biological fluids. researchgate.net These methods are based on the electrochemical oxidation or reduction of the Cefdinir molecule at the surface of an electrode. researchgate.net

The electrochemical behavior of Cefdinir has been studied using various electrodes, including hanging mercury drop electrodes (HMDE), glassy carbon electrodes (GCE), and single-use pencil graphite (B72142) electrodes. researchgate.netresearchgate.net On an HMDE, Cefdinir typically shows two irreversible reduction peaks, while on a GCE, it exhibits one irreversible oxidation peak at a potential of approximately +1.0 V. researchgate.net

The potential and current of these peaks are dependent on experimental conditions, most notably the pH of the supporting electrolyte, which is often a Britton-Robinson (BR) buffer. researchgate.net For instance, voltammetric studies have found optimal conditions to be a BR buffer at pH 4.2 for reduction at an HMDE and pH 5.0 for oxidation at a GCE. researchgate.net Another study utilizing a pencil graphite electrode employed chemometric optimization to identify the ideal parameters as pH 5.0, a square wave amplitude of 43 mV, and a frequency of 108 Hz. researchgate.net These validated methods have been successfully applied to the analysis of Cefdinir in tablets and human serum. researchgate.net

| Technique | Electrode | Optimal pH | Linear Range (µM or µg/mL) | Reference |

|---|---|---|---|---|

| Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | Hanging Mercury Drop Electrode (HMDE) | 4.2 | 0.25–40.0 µM | researchgate.net |

| Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | Glassy Carbon Electrode (GCE) | 5.0 | 0.40–10.0 µM | researchgate.net |

| Square Wave Voltammetry (SWV) | Pencil Graphite Electrode (PGE) | 5.0 | 0.5–20 µg/mL | researchgate.net |

Method Validation and Quality Control Parameters for Analytical Procedures

To ensure that analytical methods for this compound are reliable, accurate, and reproducible, they must undergo rigorous validation in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). scholarsresearchlibrary.com Validation confirms that the procedure is suitable for its intended purpose. Key parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. japsonline.comturkjps.org

Specificity: This ensures that the analytical signal is solely from Cefdinir, without interference from excipients, impurities, or degradation products. japsonline.com This is often demonstrated by analyzing placebo formulations and stressed samples.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range. banglajol.info For Cefdinir, linearity has been established for various methods, such as 0.05 to 5 µg/mL for an HPLC method in serum and 2 to 30 µg/mL for a derivative spectrophotometric method. turkjps.orgresearchgate.net

Accuracy: Accuracy is determined by comparing the measured value to a true or accepted reference value. It is often expressed as a percentage recovery. For Cefdinir, average recovery values are typically high, for instance, 96.43% was reported for an HPLC method in serum. banglajol.info

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or ruggedness). pharmacyjournal.in Results are expressed as the relative standard deviation (RSD), which should be below a specified limit (e.g., <2%). pharmacyjournal.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. turkjps.org For a derivative spectrophotometric method, LOD and LOQ for Cefdinir were reported as 0.28 µg/mL and 0.98 µg/mL, respectively. turkjps.org An HPLC method reported an LOQ of 0.05 µg/mL in serum. banglajol.inforesearchgate.net

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. turkjps.org

| Method | Parameter | Finding | Reference |

|---|---|---|---|

| RP-HPLC | Linearity Range | 0.05 - 5 µg/mL (in serum) | banglajol.inforesearchgate.net |

| Accuracy (% Recovery) | 96.43% | banglajol.info | |

| Precision (% RSD) | Intra-day: 7.65%; Inter-day: 9.72% (at 0.05 µg/mL) | banglajol.inforesearchgate.net | |

| Derivative Spectrophotometry | Linearity Range | 2 - 30 µg/mL | turkjps.org |

| LOD | 0.28 µg/mL | turkjps.org | |

| LOQ | 0.98 µg/mL | turkjps.org | |

| Spectrophotometry (Charge Transfer Complex) | Accuracy (% RE) | -0.90% to 0.60% (Intra-day) | pharmacyjournal.in |

| Precision (% RSD) | 0.50% to 1.70% (Intra-day) | pharmacyjournal.in |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Potassium bromide |

| Methanol |

| Sodium dihydrogen phosphate |

| Folin-Ciocalteu reagent |

| (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid-5-oxide |

| (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabi-cyclo [4.2.0] oct-3-ene-2-carboxylic acid |

| (6R, 7R)-7-[(z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid |

Degradation Kinetics and Stability Studies of Z Cefdinir

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to determine its intrinsic stability and to elucidate its degradation pathways. Studies have been conducted on (Z)-Cefdinir under various stress conditions, including hydrolysis, oxidation, heat, and light. researchgate.netscispace.comsphinxsai.com

This compound's stability is significantly influenced by pH. Hydrolytic degradation studies have been performed across acidic, basic, and neutral conditions to simulate various physiological and storage environments. researchgate.netnih.gov

Under acidic conditions (e.g., in 0.1 M or 1.0 N hydrochloric acid), this compound undergoes degradation, although the rate is reportedly slower compared to alkaline or oxidative conditions. sphinxsai.comnih.gov One study observed that approximately 20.14% of the drug degraded when refluxed in 0.1 M HCl at 60°C. nih.gov Another study using 5N hydrochloric acid at 60°C for 30 minutes also reported degradation. scispace.com

The compound is particularly labile to alkaline hydrolysis . nih.gov In a study using 0.1 N sodium hydroxide (B78521) at 60°C, a rapid degradation of 48.83% was observed within 60 minutes. nih.gov Other research using 0.05 N NaOH and 5N NaOH also confirmed its instability in basic media. scispace.comsphinxsai.com

In neutral aqueous solutions (pH 6-7), degradation also occurs. nih.govnih.gov The degradation products formed under neutral conditions can be similar to those observed under acidic and photolytic stress. sphinxsai.com

Seven major hydrolytic degradation products have been isolated and characterized from acidic, neutral, and basic solutions. nih.gov The degradation process involves two primary routes: the opening of the β-lactam ring and pH-dependent isomerizations, such as lactonization and epimerization. colab.wsnih.gov

Table 1: Summary of Hydrolytic Degradation Studies on this compound

| Stress Condition | Reagent/pH | Temperature | Duration | Observed Degradation | Reference(s) |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 6 hours | 20.14% degradation | nih.gov |

| Acidic Hydrolysis | 1.0 N HCl | Not specified | 6 hours | Degradation observed | sphinxsai.com |

| Acidic Hydrolysis | 5N HCl | 60°C | 30 minutes | Degradation observed | scispace.com |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 60 minutes | 48.83% degradation | nih.gov |

| Basic Hydrolysis | 0.05 N NaOH | Not specified | 6 hours | Degradation observed | sphinxsai.com |

| Basic Hydrolysis | 5N NaOH | 60°C | 30 minutes | Degradation observed | scispace.com |

| Neutral Hydrolysis | pH 6-7 | Not specified | Not specified | Degradation observed | nih.govnih.gov |

This compound has demonstrated susceptibility to oxidative stress. researchgate.netsphinxsai.com Studies have commonly employed hydrogen peroxide (H₂O₂) to induce oxidative degradation. When subjected to 3% H₂O₂ at 60°C, the drug proved to be labile. nih.gov Other studies using 0.1% and 20% hydrogen peroxide also resulted in degradation, indicating that oxidation is a significant degradation pathway. scispace.comsphinxsai.com This degradation leads to the formation of specific oxidation products. sphinxsai.com

The effect of heat on the stability of this compound has been investigated by exposing the solid drug to elevated temperatures. researchgate.netscispace.com In one study, storing the compound at 80°C for 48 hours resulted in degradation. nih.gov Another study conducted at 105°C for 6 hours also showed thermal degradation. scispace.com These findings highlight the importance of controlling storage temperature to maintain the integrity of this compound.

Exposure to light can also lead to the degradation of this compound. researchgate.netsphinxsai.com Photostability studies, where the drug is exposed to UV light (e.g., at 254 nm), have shown that degradation occurs. scispace.comsphinxsai.com Interestingly, the degradation products observed under photolytic stress can be similar to those formed under acidic conditions. sphinxsai.com This suggests that light exposure may catalyze hydrolytic degradation pathways.

Identification and Characterization of Degradation Products

A variety of analytical techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in separating, identifying, and characterizing the degradation products of this compound. researchgate.netsphinxsai.comnih.gov

Several degradation products have been identified under different stress conditions. For instance, under basic hydrolysis, two degradation products, referred to as degradant I and II, have been observed. sphinxsai.com Another product, degradant III, is formed under acidic, neutral, and photolytic conditions. sphinxsai.com Oxidative stress leads to the formation of degradants IV and V. sphinxsai.com

More detailed studies have identified specific chemical structures of these degradation products. Some of the identified impurities include:

(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-5-oxide (Cefdinir sulfoxide) : This is a common impurity found in Cefdinir (B1668824) batches and can be formed through oxidation. arkat-usa.org

(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid (delta-2 Cefdinir) arkat-usa.org

(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid arkat-usa.org

Furthermore, hydrolytic degradation can lead to the formation of seven major degradation products, which have been characterized using UV, IR, ¹H-NMR, and mass spectra. nih.gov Microbial degradation studies have also identified several intermediates, confirming that the opening of the β-lactam ring is a key step in the degradation process. researchgate.netnih.gov

Mechanistic Elucidation of Degradation Pathways

The degradation of this compound proceeds through several mechanistic pathways, largely dependent on the specific stress condition.

The primary degradation routes are the opening of the β-lactam ring and various pH-dependent isomerizations . colab.wsnih.gov The cleavage of the four-membered β-lactam ring is a characteristic degradation pathway for cephalosporins and leads to a loss of antibacterial activity. This has been confirmed through FT-IR analysis, which showed the disappearance of the characteristic lactam ring functional groups during degradation. colab.wsresearchgate.netnih.gov

In acidic to neutral solutions, hydrolysis can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers. colab.wsnih.gov The formation of these lactones involves C-6 epimerization. nih.gov The mechanism for this epimerization has been proposed to occur without deprotonation at the C-6 position. nih.gov

Isomerization is another significant degradation pathway. This includes:

Lactonization : The formation of a lactone ring. colab.ws

Epimerization at C-6 or C-7 : A change in the stereochemistry at these carbon atoms. colab.wsnih.gov

Syn-anti isomerization of the N-oxime function : A change in the geometric configuration of the oxime group. colab.ws

Kinetic studies have revealed that the degradation often follows pseudo-first-order kinetics. researchgate.net For example, in one microbial degradation study, the rate constant was determined to be 0.222 per day with a half-life of 3.26 days. researchgate.netnih.gov

A proposed pathway for the aerobic microbial degradation of this compound begins with the removal of a hydroxyl group and a lateral methylene (B1212753) group. researchgate.net The opening of the β-lactam ring is a major subsequent step in this pathway. researchgate.netnih.gov

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for assessing the intrinsic stability of a drug substance and for monitoring its degradation under various environmental conditions. For this compound, a variety of analytical techniques have been established to separate and quantify the active pharmaceutical ingredient in the presence of its degradation products, ensuring the quality, efficacy, and safety of the drug. These methods are validated according to International Conference on Harmonization (ICH) guidelines to demonstrate their specificity, linearity, accuracy, precision, and robustness. nih.govscispace.com

Forced degradation studies are a cornerstone of developing these methods, involving the exposure of this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net These studies facilitate the generation of degradation products and demonstrate the method's ability to resolve the parent drug from any potential degradants. nih.govresearchgate.net It has been observed that this compound is particularly susceptible to degradation in alkaline and oxidative conditions and less so under acidic, thermal, and photolytic stress. nih.gov For instance, one study found that after 60 minutes at 60°C, 48.83% of the drug degraded in 0.1 N NaOH, 31.20% in 3% H₂O₂, 20.14% in 0.1 M HCl, and 20.12% with thermal stress. nih.gov Photolytic degradation was comparatively minor, with only 8.55% degradation after 24 hours of UV light exposure. nih.gov

Several analytical methodologies have been successfully developed and validated for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. scispace.comnih.govjapsonline.com

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the stability testing of this compound. tsijournals.com These methods are valued for their ability to separate a wide range of compounds, including the parent drug and its various degradation products, with high resolution and sensitivity. nih.govtsijournals.com

Various HPLC methods have been developed, utilizing different column technologies and mobile phase compositions to achieve optimal separation. For example, a stability-indicating RP-HPLC method was developed using a Waters RP Spherisorb C-18 column and a mobile phase of water (pH 3.0 with orthophosphoric acid), acetonitrile (B52724), and methanol (B129727) (13:5:2 v/v/v), with detection at 286 nm. nih.gov This method effectively separated this compound from products formed during forced degradation. nih.gov Another method employed a YMC-Pack ODS-A column with a mobile phase of 10mM sodium dihydrogen phosphate (B84403), acetonitrile, and methanol (80:10:10 by volume) with 0.5% triethylamine (B128534), adjusted to pH 4.5. tsijournals.com This method achieved complete separation of the parent compound from its acid-induced degradation products within a 10-minute run time. tsijournals.com

The following table summarizes the operational parameters of a developed stability-indicating HPLC method:

Interactive Table 1: Example of a Stability-Indicating HPLC Method for this compound Analysis. nih.gov| Parameter | Condition |

|---|---|

| Stationary Phase | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Water (pH 3.0 with Orthophosphoric Acid) : Acetonitrile : Methanol (13:5:2 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 286 nm |

| Temperature | Ambient |

| Linearity Range | 0.05–15.00 μg/mL |

| Correlation Coefficient (r²) | 0.999 |

Ultra-Performance Liquid Chromatography (UPLC)

To achieve faster and more efficient separations, Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) methods have also been developed. These methods use columns with smaller particle sizes (<2 μm), allowing for higher flow rates and reduced analysis times without compromising resolution. A validated RP-UPLC method for this compound utilized an Acquity SB C18 column (100 × 2 mm, 1.8μm) with an isocratic mobile phase of orthophosphoric acid and acetonitrile (60:40 v/v) at pH 2.8. scispace.com This method demonstrated linearity over a concentration range of 25 to 150 μg/mL and was proven to be specific and stability-indicating through forced degradation studies. scispace.com

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more rapid alternative for the quantification of this compound. A stability-indicating HPTLC-densitometry method was developed using a mobile phase of diethyl ether, methanol, water, and glacial acetic acid (6:3:1:0.05, v/v/v). japsonline.com This method was capable of determining this compound in the presence of its acid and alkaline degradation products. japsonline.com

Spectrophotometric Methods

Spectrophotometric techniques, while generally less specific than chromatographic methods, have been adapted to serve as stability-indicating assays for this compound. These methods are often simple, rapid, and cost-effective. japsonline.com Derivative spectrophotometry has been used to resolve this compound from its degradation products by measuring derivative responses at specific wavelengths where the interference from degradants is minimal. japsonline.com For instance, first derivative spectrophotometry allowed for the determination of this compound at 313.4 nm in the presence of its alkaline degradation product, while the second derivative was used for determination at 298.2 nm in the presence of its acid degradation product. japsonline.com

Another approach involves spectrofluorimetry, where the drug is quantified via its fluorescent degradation products. A validated method measured the acid-induced degradation products at an emission wavelength of 408 nm (excitation at 292 nm) and the alkali-induced products at 458 nm (excitation at 330 nm). ejournal.by This technique demonstrated high sensitivity, with linearity ranges of 0.7–7.0 μg/mL for acid-induced and 0.03-0.30 μg/mL for alkali-induced degradation products. ejournal.by

The following table summarizes various analytical methods developed for this compound.

Interactive Table 2: Summary of Developed Stability-Indicating Analytical Methods for this compound.| Method Type | Stationary Phase/System | Mobile Phase/Solvent | Detection Wavelength | Linearity Range (µg/mL) | Source |

|---|---|---|---|---|---|

| HPLC | YMC-Pack ODS-A | 10mM Sodium Dihydrogen Phosphate : Acetonitrile : Methanol (80:10:10) with 0.5% Triethylamine, pH 4.5 | 285 nm | 2–25 | tsijournals.com |

| UPLC | Acquity SB C18 (1.8µm) | Orthophosphoric Acid : Acetonitrile (60:40), pH 2.8 | 285 nm | 25–150 | scispace.com |

| HPTLC | Silica Gel 60 F254 | Diethyl ether : Methanol : Water : Glacial Acetic Acid (6:3:1:0.05) | - | - | japsonline.com |

| Derivative Spectrophotometry | Methanol | - | 313.4 nm (¹D), 298.2 nm (²D) | - | japsonline.com |

| Spectrofluorimetry (via degradation products) | Water | - | Ex: 292 nm, Em: 408 nm (Acid); Ex: 330 nm, Em: 458 nm (Alkali) | 0.7-7.0 (Acid); 0.03-0.30 (Alkali) | ejournal.by |

These validated, stability-indicating methods are essential tools for the quality control of this compound, enabling the reliable determination of the drug in bulk form and in the presence of its degradation products. nih.govjapsonline.com

Impurity Profiling and Structural Elucidation in Z Cefdinir

Identification of Synthesis-Related Impurities

Impurities related to the synthesis process of (Z)-Cefdinir can arise from starting materials, intermediates, or side reactions occurring during the manufacturing steps. Research has identified several process-related impurities in Cefdinir (B1668824) bulk drug. arkat-usa.orgresearchgate.net In one study, five impurities were determined to have originated from the synthesis process. researchgate.neteurekaselect.com

A key step in one synthesis route for Cefdinir involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) followed by hydrolysis. arkat-usa.org During the analysis of different batches produced via this method, three specific unknown impurities were detected at levels ranging from 0.05% to 0.15%. arkat-usa.org These were later identified and synthesized for use as reference compounds in quality control. arkat-usa.org One of these, the 3-methyl analog of Cefdinir, is a known process-related impurity. arkat-usa.orgresearchgate.net

The synthesis and characterization of these process-related contaminants are crucial for establishing validated analytical methods to control the quality of Cefdinir bulk drug and its formulations. arkat-usa.org

Characterization of Degradation-Related Impurities

This compound is susceptible to degradation under various stress conditions, leading to the formation of degradation products. These conditions include acid and base hydrolysis, oxidation, and exposure to heat and light. researchgate.net Studies have been conducted to purposefully degrade Cefdinir to identify the resulting impurities. researchgate.netresearchgate.net

Forced degradation studies revealed that this compound degrades under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions. researchgate.net One investigation found that eight main impurities were degradation products. researchgate.neteurekaselect.com The degradation pathways of cephalosporins can be complex. For instance, a mechanism involving hydrolysis, decarboxylation, bond migration, and expulsion of the cephem nucleus has been reported for a related cephalosporin (B10832234), with similar mechanisms suggested for Cefdinir. nih.gov

Key degradation products that have been identified include Cefdinir sulfoxide (B87167), which forms through oxidation, and the ceph-2-em isomer. arkat-usa.orgresearchgate.net The identification of these degradation products is fundamental to developing stability-indicating analytical methods for Cefdinir. researchgate.net

Isolation Techniques for Impurities (e.g., Preparative HPLC)

To perform structural elucidation, impurities must first be isolated from the bulk drug substance in sufficient quantity and purity. atlanchimpharma.com Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. researchgate.netnih.gov

In this method, crude samples of Cefdinir containing impurities are subjected to preparative HPLC. researchgate.net For example, impurities have been isolated using a C18 column with a mobile phase of water and acetonitrile (B52724). nih.gov The fractions containing the individual impurities are collected over multiple injections, pooled, and then concentrated, often using a rotary evaporator. nih.gov A final lyophilization (freeze-drying) step can be used to obtain the solid impurity. nih.govfrontiersin.org

Another advanced technique is online column-switching liquid chromatography. researchgate.net This method involves eluting the Cefdinir bulk material on a C18 column. researchgate.neteurekaselect.com Based on their retention times, the target impurities are selectively transferred to a second chromatographic column for enrichment. researchgate.net This is followed by a desalting step before the impurity is analyzed. researchgate.net This technique is particularly effective for rapidly identifying impurities in chromatographic systems that use non-volatile salts. researchgate.net

Structural Elucidation of Impurities using Spectroscopic and Mass Spectrometric Data

Once an impurity is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. atlanchimpharma.comnih.gov This analytical approach provides unambiguous evidence for the structure of the compound. nih.gov

The most common methods employed for the structural characterization of this compound impurities include:

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are used to determine the molecular weight of the impurity and to study its fragmentation patterns. researchgate.netresearchgate.netnih.gov The fragmentation pathway provides critical clues about the molecule's structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are powerful tools for elucidating the complete chemical structure. nih.govconicet.gov.ar NMR provides detailed information about the connectivity of atoms within the molecule. conicet.gov.ar

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the impurity molecule. nih.govnih.gov

By combining the data from these techniques, researchers can confidently characterize the structures of impurities, even those present at very low levels. nih.govresearchgate.netnih.gov

Table 1: Analytical Techniques for Impurity Characterization

| Analytical Technique | Purpose in Impurity Profiling |

|---|---|

| Preparative HPLC | Isolation and purification of individual impurities from the bulk drug. researchgate.netnih.gov |

| Column-Switching LC | Rapid online isolation and enrichment of target impurities. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Elucidation of chemical structure through fragmentation analysis. nih.govresearchgate.net |

| ¹H and ¹³C NMR | Determination of the carbon-hydrogen framework of the molecule. nih.govconicet.gov.ar |

| 2D NMR (COSY, HSQC, HMBC) | Establishing detailed connectivity between atoms in the molecule. conicet.gov.ar |

Specific Impurity Forms and Their Origins (e.g., E-isomer, 7S Cefdinir Impurity, Sulfoxides)

Several specific impurities in this compound have been isolated, identified, and synthesized. arkat-usa.org Their presence can be attributed to distinct origins, such as isomerization, epimerization, oxidation, or contaminants in starting materials.

(E)-Cefdinir: The active form of Cefdinir is the (Z)-isomer, which refers to the geometry around the oxime double bond. The (E)-isomer is a geometric isomer that can be present as an impurity. simsonpharma.com